4-Morpholino-2-nitrobenzaldehyde
Overview
Description
Scientific Research Applications
1. Multicomponent Reaction Catalysis
4-Morpholino-2-nitrobenzaldehyde has been utilized in multicomponent reactions. For instance, the synthesis of 4,7-Dihydro-6-nitro-7Ar-5-R-azolo[1,5-a]pyrimidines was achieved through the reaction of aminoazoles, morpholino-nitroalkenes, and aromatic aldehydes, catalyzed by boron trifluoride etherate (Lyapustin et al., 2019).
2. Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds. A study demonstrated the synthesis of Schiff base compounds and subsequent creation of 1,3-oxazepine and benzo[1,3]oxazepine compounds using morpholine, 4-nitrobenzaldehyde, and other reactants (Ahmed & Al-hashimi, 2016).
3. Catalysis in Organic Synthesis
This compound has been applied in organic synthesis as a catalyst. For example, nano-Mn-[4-nitrophenyl-salicylaldimine-methyl pyranopyrazole]Cl2, a Schiff base complex, was synthesized and used as an efficient catalyst for the preparation of hexahydroquinolines (Moosavi-Zare et al., 2017).
4. Application in Analytical Chemistry
In analytical chemistry, the compound has been used in derivatization methods for detecting residues in food. A method involving the preparation of carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites was developed for quantifying trace levels of these residues in foods of animal origin (Delatour et al., 2003).
5. Investigation of Ionic Liquids
The compound has been used in studies investigating the molecular properties of ionic liquids. A study focused on the morpholino-induced elimination of 5-nitrobenzisoxazole, using 4-nitroaniline and other probes in ionic liquids (D’Anna et al., 2009).
6. Synthesis of Aminoquinoline Derivatives
It was involved in the synthesis of 2-aminoquinoline derivatives, where α-diaminoboryl carbanions converted 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles (Tomioka et al., 2012).
7. Catalytic Reduction of Aldehydes
Research has also explored its role in the catalytic reduction of aldehydes. Oxo-rhenium complexes with heterocyclic ligands were tested for the reduction of 4-nitrobenzaldehyde, with phenylsilane as a reducing agent (Bernando et al., 2015).
8. Potential Anti-Trypanosomal Agents
The compound was also studied as a part of ruthenium(II) complexes, which showed potential as anti-trypanosomal drugs (Rodrigues et al., 2008).
9. Synthesis of Organic Compounds
Additionally, it was used in the synthesis of 3-methylquinoline-4-carbaldehydes through a Wittig-olefination–Claisen-rearrangement approach (Kulkarni et al., 2012).
10. HPLC Detection in Pharmaceuticals
This compound has been used in HPLC methods for detecting residual aldehydes in pharmaceuticals, particularly in the context of chloramphenicol formulations (Luo et al., 2018).
11. Bioconversion Studies
The compound has found applications in bioconversion studies, as seen in the conversion of various toluenes to their corresponding benzaldehydes using laccases (Chaurasia et al., 2014).
12. Studies on Nonlinear Optical Materials
It has also been studied in the context of nonlinear optical materials, specifically in the investigation of morpholinium 2-chloro-4-nitrobenzoate (Karthick et al., 2018).
13. Quantum Chemical Studies
Quantum chemical studies have utilized the compound, such as in the synthesis of 3-substituted-4-hydroxyquinoline N-oxides (Lee et al., 2003).
14. Kinetic Studies in Organic Chemistry
Kinetic studies in organic chemistry have also employed this compound, as demonstrated in the study of aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate (Um et al., 2015).
15. Synthesis of Functional Polymers
The compound was used in the synthesis of functional polymers, particularly morpholine-functional homopolymers and copolymers (Lessard et al., 2012).
16. Crystallographic Studies
It has been a subject in crystallographic studies, as seen in the analysis of hydrogen-bonded sheets and framework structures in its derivatives (Wardell et al., 2005).
17. Actinometry in Photochemistry
In photochemistry, 2-nitrobenzaldehyde, a related compound, has been used as a chemical actinometer (Galbavy et al., 2010).
18. Application in Food Safety Monitoring
The compound has applications in food safety monitoring, as in the visualized microarray sensing technique for detecting residues of banned nitrofuran antibiotics in honey (Li et al., 2017).
19. Asymmetric Michael Reactions
It has been used in catalytic asymmetric Michael reactions, especially in the creation of gamma-formyl nitro compounds (Betancort & Barbas, 2001).
20. Catalytic Reduction in Synthesis
Finally, its role in the catalytic reduction of nitroarenes was explored in the synthesis of indoprofen, an anti-inflammatory drug (Ogiwara et al., 2017).
Mechanism of Action
Morpholino, a type of oligomer molecule used in molecular biology, modifies gene expression. Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .
Safety and Hazards
Properties
IUPAC Name |
4-morpholin-4-yl-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-1-2-10(7-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCHDWUUUUEPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276922 | |
Record name | Benzaldehyde, 4-(4-morpholinyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904895-91-6 | |
Record name | Benzaldehyde, 4-(4-morpholinyl)-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904895-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-(4-morpholinyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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